1-Phenylproline
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Overview
Description
1-Phenylproline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis This compound features a phenyl group attached to the nitrogen atom of the proline ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenylproline typically involves the cyclization of N-(3-chloro- or 1-oxo-3-chloropropyl)-α-phenylglycine under phase transfer catalysis conditions . This method allows for the efficient formation of the pyrrolidine ring, which is a characteristic feature of proline derivatives. The reaction is carried out in acetonitrile in the presence of potassium carbonate and triethylbenzylammonium chloride as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Industrial processes may employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-Phenylproline undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized under specific conditions to form corresponding phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group in the proline ring, leading to the formation of hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions include phenolic derivatives, hydroxyl derivatives, and substituted phenylproline compounds, each with distinct chemical and biological properties.
Scientific Research Applications
1-Phenylproline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenylproline involves its interaction with specific molecular targets and pathways. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity . This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-phenylproline
- 3-substituted prolines
- N-acetylproline
Uniqueness
1-Phenylproline is unique due to the presence of the phenyl group attached to the nitrogen atom, which significantly influences its chemical reactivity and biological activity. This structural feature distinguishes it from other proline derivatives and enhances its potential for various applications .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(2S)-1-phenylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-7-4-8-12(10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)/t10-/m0/s1 |
InChI Key |
ZZMSDLWVAMNVOD-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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